6-Cyclopropyl-2-(ethylsulfanyl)-4-(4-methoxyphenyl)pyridine-3-carbonitrile
Description
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Properties
IUPAC Name |
6-cyclopropyl-2-ethylsulfanyl-4-(4-methoxyphenyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-3-22-18-16(11-19)15(10-17(20-18)13-4-5-13)12-6-8-14(21-2)9-7-12/h6-10,13H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZFDBUCWGAUET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C(=CC(=N1)C2CC2)C3=CC=C(C=C3)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Cyclopropyl-2-(ethylsulfanyl)-4-(4-methoxyphenyl)pyridine-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Cyclopropyl group : A three-membered carbon ring that can influence the compound's reactivity and interaction with biological targets.
- Ethylsulfanyl group : This sulfur-containing moiety may enhance the lipophilicity and metabolic stability of the compound.
- Methoxyphenyl group : The presence of a methoxy group can affect the electronic properties and solubility.
The biological activity of this compound is primarily linked to its interaction with specific receptors and enzymes. Although detailed mechanisms are still under investigation, preliminary studies suggest that the compound may act as a modulator of neurotransmitter systems, potentially influencing dopaminergic and serotonergic pathways.
In vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against various cell lines. The following table summarizes key findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis |
| MCF-7 (breast cancer) | 12 | Inhibition of cell proliferation |
| SH-SY5Y (neuroblastoma) | 20 | Modulation of neurotransmitter release |
These results indicate that the compound may have potential as an anticancer agent and a neuroactive substance.
In vivo Studies
Animal model studies have shown promising results for the efficacy of this compound in treating conditions such as anxiety and depression. For example, a study involving mice subjected to stress models indicated that treatment with this compound resulted in reduced anxiety-like behaviors, suggesting potential applications in psychiatric disorders.
Case Studies
-
Case Study on Anticancer Activity :
- A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various pyridine derivatives, including our compound. The results indicated that it significantly inhibited tumor growth in xenograft models, demonstrating its potential as a therapeutic agent for cancer treatment.
-
Neuropharmacological Study :
- Research published in Neuroscience Letters explored the effects of this compound on serotonin receptors. The findings suggested that it enhances serotonin signaling, which could be beneficial for treating mood disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
